Quinolino[2,3-b]acridine-7,14-dione
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Chemical Science
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of organic compounds that contain two or more fused aromatic rings, with at least one ring containing a nitrogen atom. These compounds are significant in chemical science for several reasons. They are prevalent in crude oil and its refined products, and their unique chemical fingerprints can be used for forensic oil spill identification. researchgate.net PANHs are also toxicologically relevant and can contribute to the toxic effects observed in many environmental samples. researchgate.net
The presence of nitrogen atoms in the aromatic rings of PANHs can enhance their aromaticity and intermolecular binding strength, which is crucial for the stability of their crystal structures. nih.gov This property makes them valuable in the development of novel materials, such as organic conductors. openmedicinalchemistryjournal.com Furthermore, PANHs are known to be significant contributors to light absorption in the atmosphere, playing a role in climate radiative forcing. mdpi.com
Overview of Acridine (B1665455) and Quinoline (B57606) Scaffolds in Advanced Chemistry
Acridine and quinoline are both nitrogen-containing heterocyclic compounds that serve as fundamental scaffolds in advanced chemistry. frontiersin.orgnih.gov Acridine, a tricyclic structure, and its derivatives are known for a wide range of biological activities and are used in various industries, including as dyes and fluorescent materials. ontosight.airsc.org Their planar structure allows them to interact with biomolecular targets, making them useful in medicinal chemistry. ontosight.airsc.org
Quinoline, a bicyclic heterocycle, is also a crucial building block in the synthesis of new drugs due to its diverse pharmacological properties. frontiersin.orgnih.govresearchgate.net The ability to functionalize the quinoline ring at different positions allows for the creation of derivatives with a wide array of biological activities. frontiersin.orgnih.gov The synthesis of hybrids combining quinoline and acridine scaffolds has been explored to create compounds with potentially enhanced properties. frontiersin.orgnih.gov
Historical Context of Quinolino[2,3-b]acridine-7,14-dione Investigation
The investigation of this compound and its derivatives is part of the broader historical interest in polycyclic aromatic compounds. Acridine was first isolated from coal tar in 1870, and its antibacterial properties were discovered in 1917. slideshare.net Quinoline was extracted from coal tar in 1834. nih.gov The synthesis of complex structures like this compound often involves multi-step reactions, including cyclization and oxidation. solubilityofthings.com Research into these types of compounds has been driven by their potential applications in medicinal chemistry and materials science. ontosight.aisolubilityofthings.com
Scope and Academic Relevance of Current Research Directions
Current research on this compound and related compounds is focused on several key areas. A primary direction is the synthesis of new derivatives and the optimization of synthetic methods to be more efficient and environmentally friendly. nih.govontosight.ai There is significant interest in their potential as anticancer, antimicrobial, and neuroprotective agents, with studies aiming to understand their mechanisms of action and structure-activity relationships. solubilityofthings.comontosight.ai
Another important area of research is their application in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic semiconductors, owing to their planar, aromatic nature. ontosight.aibeilstein-journals.org Further research is needed to fully explore the synthesis, characterization, and biological and material properties of these compounds to unlock their full potential. ontosight.aiontosight.ai
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H10N2O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H |
InChI Key |
ZJDQEEYSMBGACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NC5=CC=CC=C5C(=O)C4=CC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Quinolino 2,3 B Acridine 7,14 Dione and Its Derivatives
Foundational Synthetic Routes
The traditional methods for synthesizing the quinolino[2,3-b]acridine-7,14-dione core, while historically important, often involve demanding reaction conditions.
A prominent synthetic pathway to the this compound framework involves a sequence of cyclization and oxidation reactions. solubilityofthings.com A common starting point is the condensation of 2,5-dianilinoterephthalic acid, which undergoes a double intramolecular cyclization, often facilitated by a strong condensing agent like polyphosphoric acid (PPA). This reaction forms the 5,12-dihydrothis compound intermediate. The final step is the dehydrogenation (oxidation) of this intermediate to yield the fully aromatic quinacridone (B94251) structure. wikipedia.org
Table 1: Key Reactions in Multi-Step Synthesis
| Step | Reactant(s) | Reagent(s) | Product |
| Cyclization | 2,5-Dianilinoterephthalic acid | Polyphosphoric acid (PPA) | 5,12-Dihydrothis compound |
| Oxidation | 5,12-Dihydrothis compound | Various oxidizing agents | This compound |
The foundational syntheses of the broader quinacridone family, to which this compound belongs, have been established for decades. One classical method involves the condensation of succinosuccinate esters with aniline (B41778), followed by cyclization and subsequent oxidation to furnish the quinacridone skeleton. wikipedia.org Another well-established route is the thermal cyclization of 2,5-dianilinoterephthalic acid derivatives at high temperatures. wikipedia.org While these methods are robust, they often suffer from limitations such as the need for harsh conditions and the potential for low yields.
Advanced Synthetic Transformations
Contemporary synthetic chemistry has ushered in more efficient and versatile methods for assembling the this compound system, offering improved control and milder reaction conditions.
Palladium-catalyzed reactions have become instrumental in the synthesis of complex heterocyclic compounds. nih.gov These methods provide a powerful platform for constructing the this compound core with high precision. For instance, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of quinolines. nih.gov Such strategies, involving sequential C-N bond formation and cyclization, can be adapted to build the intricate framework of this compound derivatives. nih.govnih.gov The use of palladium catalysts allows for a broader substrate scope and functional group tolerance compared to traditional methods. rsc.orgrsc.org
Table 2: Examples of Palladium-Catalyzed Reactions in Quinolone Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type |
| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones |
| [3+3] Annulation | Diarylamines, α,β-Unsaturated acids | Pd catalyst, TFA | 4-Substituted-quinolin-2(1H)-ones |
| Buchwald-Type C-N Coupling | N-Hydroxyamides, Benzaldehydes/Benzoates | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Quinolin-2(1H)-ones |
This table illustrates general palladium-catalyzed routes to quinolone cores, which are structurally related to the building blocks of this compound.
The formation of the central dione (B5365651) ring is a pivotal step in the synthesis. This is often achieved through condensation reactions. A typical strategy involves the reaction between a diaminoanthraquinone derivative and a quinoline (B57606) carboxylic acid derivative. These reactions are generally promoted by condensing agents at elevated temperatures to facilitate the formation of the amide linkages and subsequent ring closure to form the stable dione structure. The judicious choice of reaction partners and conditions is crucial for achieving high yields and purity.
Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones and is well-suited for the construction of the dione moiety in the this compound core. masterorganicchemistry.com This reaction involves the cyclization of a precursor molecule containing two carboxylic acid or acyl halide functionalities onto adjacent aromatic rings. masterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride, or a protic acid like polyphosphoric acid. masterorganicchemistry.com This approach is particularly effective for synthesizing symmetrical derivatives and offers a direct route to the polycyclic aromatic system. masterorganicchemistry.com
One-Pot Synthetic Procedures
A notable example is the one-pot domino protocol for creating 7-arylbenzo[c]acridine-5,6-diones. This reaction utilizes 2-hydroxynaphthalene-1,4-dione, various aromatic aldehydes, and aromatic amines, catalyzed by p-toluenesulfonic acid. rsc.org The mechanism's dependence on the solvent is a key feature of this synthesis. rsc.org Similarly, efficient one-pot syntheses have been developed for 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones, which start from the reaction of aromatic amines with diethyl malonate. researchgate.net
Another relevant approach is the grindstone chemistry method used for the one-pot synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives. researchgate.net This solvent-free technique involves the reaction of isatin, dimedone, and anilines, showcasing a green chemistry approach to complex heterocycle synthesis. researchgate.netnih.gov These examples highlight that the assembly of the this compound framework is conceptually achievable through the condensation of appropriately substituted aniline and quinoline precursors in a single pot.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehydes | Aromatic Amines | p-Toluene sulphonic acid | 7-Arylbenzo[c]acridine-5,6-dione | rsc.org |
| Aromatic Amines | Diethyl Malonate | - | Diphenyl ether (solvent) | 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinate | researchgate.net |
| Isatin | Dimedone | Anilines | Solvent-free (grinding) | Spiro[acridine-9,2′-indoline]-1,3,8-trione | researchgate.netnih.gov |
Preparation of Specific this compound Derivatives
Synthesis of Halogenated Derivatives
The introduction of halogen atoms onto the this compound backbone is of interest for modulating the electronic properties and biological activity of the molecule. While direct halogenation of the parent dione is not prominently described, the synthesis of halogenated derivatives can be achieved by using halogen-substituted precursors.
For instance, a synthetic route to a related chlorinated tetrahydroacridine derivative, 4-(7-chloro-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one, has been reported. nih.gov This synthesis involves the reaction of 2-aminobenzophenone (B122507) with 4,4′-bicyclohexanedione in the presence of an acid catalyst. nih.gov Adapting this methodology, one could envision the synthesis of a chlorinated this compound by starting with a chlorinated aniline derivative, which is then reacted with a suitable quinoline precursor. The stability of the C-Cl bond under the reaction conditions is crucial for the success of such a strategy.
| Precursor 1 | Precursor 2 | Key Feature | Potential Product | Reference (Analogous) |
| Chloro-substituted Aniline | Quinoline-dicarboxylic acid derivative | Condensation/Cyclization | Chloro-quinolino[2,3-b]acridine-7,14-dione | nih.gov |
Synthesis of Alkyl-Substituted Derivatives
Alkyl substitution on the aromatic core of this compound can influence its solubility and intermolecular interactions. Specific examples of such compounds include 2,9-dimethyl-5,12-dihydrothis compound and 2-methyl-5,12-dihydrothis compound. epa.govepa.gov
The synthesis of these derivatives follows the fundamental construction of the quinacridone skeleton, typically involving the cyclization of N-aryl-anthranilic acid derivatives. For alkyl-substituted versions, the synthesis would start from appropriately alkylated anilines. For example, to synthesize the 2,9-dimethyl derivative, one would likely use a process involving the condensation of 2,5-diamino-p-xylene or a related dimethylated aniline derivative.
A related synthesis for a substituted quinoline-5,8-dione, 6-(alpha-diethoxycarbonyl-methyl)-7-(2-methyl-phenylamino)-quinoline-5,8-dione, demonstrates a method of incorporating a methyl-substituted aryl amino group onto a quinone framework. nih.gov This further supports the strategy of using substituted anilines as key building blocks for producing functionalized quinolinoacridinediones.
| Derivative Name | CAS Number | Molecular Formula | Reference |
| 2,9-Dimethyl-5,12-dihydrothis compound | 980-26-7 | C22H16N2O2 | epa.gov |
| 2-Methyl-5,12-dihydrothis compound | 10228-01-0 | C21H14N2O2 | epa.gov |
Synthesis of Polymeric this compound Materials
The rigid, planar, and electron-deficient nature of the this compound core makes it an attractive building block for creating polymeric materials for applications in organic electronics. While polymers based directly on this specific heterocycle are not widely reported, research on structurally analogous compounds provides a clear blueprint for their potential development.
A novel electron acceptor, (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione, which shares a similar fused-ring dione structure, has been synthesized and used to create donor-acceptor (D-A) polymers. rsc.org These polymers have demonstrated high ambipolar charge transport mobility in organic thin-film transistors. rsc.org
The synthesis of such polymers typically involves the copolymerization of the acceptor unit with an electron-rich donor monomer via cross-coupling reactions like Stille or Suzuki coupling. To apply this to this compound, the parent molecule would first need to be functionalized with suitable reactive groups, such as bromo or stannyl (B1234572) functionalities, to enable polymerization. The resulting D-A copolymers would be expected to exhibit interesting semiconducting properties due to the electronic characteristics of the quinolinoacridinedione unit.
| Monomer Type | Polymerization Strategy | Target Application | Reference (Analogous) |
| Functionalized this compound (Acceptor) | Stille or Suzuki cross-coupling with a Donor monomer | Organic Thin-Film Transistors (OTFTs), Organic Photovoltaics (OPVs) | rsc.org |
Structural Elucidation and Conformational Analysis of Quinolino 2,3 B Acridine 7,14 Dione Systems
Fundamental Structural Characteristics
Polycyclic Ring System Architecture
The foundational structure of quinolino[2,3-b]acridine-7,14-dione is a complex polycyclic aromatic system. solubilityofthings.com It consists of five fused rings, comprising both an acridine (B1665455) and a quinoline (B57606) moiety. solubilityofthings.comontosight.ai This arrangement results in a large, planar, and rigid molecular architecture. The parent compound, 5,12-dihydroquino[2,3-b]acridine-7,14-dione, commonly known as quinacridone (B94251), possesses the chemical formula C₂₀H₁₂N₂O₂. nist.gov The extensive conjugation across the pentacyclic system is a defining feature, influencing the molecule's electronic and photophysical properties. Various derivatives have been synthesized by modifying the core structure, such as the addition of methyl or chloro groups, or by altering the degree of saturation in the outer rings. epa.govepa.govepa.gov
Role of Quinone Moieties in the Acridine Framework
The structure incorporates two ketone functional groups at positions 7 and 14, forming a dione (B5365651). ontosight.ai These carbonyl groups are integral to the quinone substructure within the larger acridine framework. Quinone moieties are well-established as effective electron acceptors. researchgate.net This characteristic is crucial in the context of this compound, as the quinone units can be reduced to hydroquinones. nih.gov This redox activity imparts specific electronic properties to the molecule, influencing its potential for applications in materials science and as a chromophore. The presence of these electron-withdrawing groups, in conjunction with the electron-donating amino groups within the heterocyclic system, creates a strong internal charge-transfer character.
Supramolecular Assembly and Intermolecular Interactions
The distinct planar geometry and the presence of specific functional groups in this compound systems facilitate strong and directional intermolecular interactions, which govern their assembly into highly ordered supramolecular structures.
Intermolecular Hydrogen Bonding and π-π Stacking Phenomena
The solid-state packing of this compound is dominated by two primary non-covalent interactions: hydrogen bonding and π-π stacking. The molecule features secondary amine groups (N-H) that act as hydrogen bond donors and carbonyl groups (C=O) that serve as hydrogen bond acceptors. nist.gov This arrangement allows for the formation of robust intermolecular N-H···O=C hydrogen bonds.
In parallel, the extensive and planar aromatic surface of the molecule promotes significant π-π stacking interactions. mdpi.com These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The combination of these forces dictates the precise three-dimensional arrangement of the molecules in the crystalline state.
Self-Assembling Properties of this compound
The directional nature of hydrogen bonding and the cohesive force of π-π stacking are the primary drivers for the self-assembly of this compound molecules. These interactions guide the molecules to arrange spontaneously into well-defined, stable, one-dimensional tapes or columns. These linear assemblies then further organize through weaker van der Waals forces to form three-dimensional crystalline lattices. This hierarchical self-assembly is responsible for the characteristic properties of quinacridone-based materials, such as their high thermal stability and low solubility in most solvents. solubilityofthings.com The ability to form such ordered structures is fundamental to their widespread use as high-performance pigments. nist.gov
Spectroscopic and Diffraction Techniques for Structural Confirmation
A suite of advanced analytical techniques is employed to elucidate and confirm the complex structure of this compound and its derivatives. Each method provides specific and complementary information about the molecular and electronic structure, as well as its crystalline arrangement.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state. nih.gov For polycrystalline samples, powder XRD is used to confirm the phase purity of the material. mdpi.com
Spectroscopic methods are essential for confirming the molecular structure and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton. nih.gov High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition. nih.gov
Infrared (IR) spectroscopy is employed to identify the characteristic vibrations of functional groups, notably the N-H and C=O stretching bands that confirm the presence of the amine and ketone moieties critical for hydrogen bonding. nih.gov Ultraviolet-visible (UV-vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within the conjugated π-system, providing insight into the molecule's photophysical properties. nih.govmdpi.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are utilized for the separation and analysis of these compounds. sielc.comsielc.comsielc.com
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction (XRD) | Provides the precise 3D molecular structure, bond lengths, bond angles, and details of intermolecular packing and hydrogen bonding. nih.gov |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and purity of bulk samples. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Elucidates the connectivity and chemical environment of atoms (¹H, ¹³C) in the molecular structure. nih.gov |
| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental formula. nist.govnih.gov |
| Infrared (IR) Spectroscopy | Identifies key functional groups, such as N-H and C=O, through their characteristic vibrational frequencies. nih.gov |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties related to the conjugated π-electron system. mdpi.comresearchgate.net |
| Fluorescence Spectroscopy | Characterizes the emission properties of the molecule after electronic excitation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from mixtures for analysis and purification. sielc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound systems in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
In a study of novel 4-(9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-ones and their dimers, ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra at 100 MHz in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm). researchgate.net For instance, the spectral data for 4-(7-chloro-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one, a related acridine derivative, revealed characteristic proton signals. researchgate.net
¹H NMR Spectral Data for a related Acridine Derivative
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|
| 8.14 | d | 8.40 | 1H |
| 7.64 | t | 6.04 | 1H |
| 7.57-7.52 | m | 4H | |
| 7.23-7.14 | m | 1H | |
| 3.47-3.33 | m | 1H | |
| 3.26-3.09 | m | 1H | |
| 2.77-2.67 | m | 1H | |
| 2.34 | t | 8.40 | 2H |
Source: Philip & Vijayakumar, BMC Chemistry (2025) researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of this compound and its derivatives. researchgate.net This technique provides a high degree of certainty in the identification of the synthesized compounds. researchgate.net
For example, the HRMS (ESI-Q-TOF-MS) analysis of 4-(7-amino-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one, a related acridine derivative, confirmed its molecular formula. researchgate.net The calculated mass for the protonated molecule [M+H]⁺ was found to be 356.2014, which was in exact agreement with the experimentally found value. researchgate.net The molecular weight of the parent compound, 5,12-dihydroquino[2,3-b]acridine-7,14-dione, is 312.3215 g/mol . nist.gov
Molecular Weight Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound, 5,12-dihydro- | C₂₀H₁₂N₂O₂ | 312.3215 nist.gov |
| Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- | C₂₁H₁₄N₂O₂ | 326.35 epa.gov |
| Quino(2,3-b)acridine-7,14-dione, 5,12-dihydro-3,10-dimethyl- | C₂₂H₁₆N₂O₂ | 340.4 nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound systems. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. researchgate.netresearchgate.net
In the analysis of acridine derivatives, FT-IR spectra are typically recorded using KBr pellets. researchgate.net For a synthesized derivative, 4-(7-chloro-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one, the IR spectrum showed characteristic absorption bands (υ/cm⁻¹). researchgate.net These included C-H stretching vibrations in the range of 2947–2860 cm⁻¹, a strong carbonyl (C=O) peak at 1709 cm⁻¹, a C-N stretching vibration at 1483 cm⁻¹, and a C-Cl stretching vibration at 697 cm⁻¹. researchgate.net Aromatic ring peaks were also observed at 824 cm⁻¹. researchgate.net The presence of a carbonyl group is a key feature of the dione structure in the parent compound.
X-ray Crystallography for Solid-State Characterization
X-ray crystallography provides definitive information about the solid-state structure of this compound systems, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov This technique is essential for understanding the intermolecular interactions that govern the physical properties of these compounds. nih.govresearchgate.net
The crystal structure of quinacridone (5,12-dihydroquino[2,3-b]acridine-7,14-dione) has been studied extensively, revealing the existence of several polymorphs, including α, β, and γ forms. researchgate.net These polymorphs exhibit different crystal packing and hydrogen bonding patterns, which influence their color and other properties. The linear quinacridone molecules form stable 3D crystal structures through N-H···O=C hydrogen bonds with neighboring molecules. researchgate.net
In a study of related heterocyclic compounds, single-crystal X-ray diffraction was used to confirm the structure of synthesized derivatives. nih.gov For instance, the crystal structure of 2-cyanoguanidinophenytoin was determined to be a monoclinic system with a P2₁/c space group and four molecules in the unit cell. nih.gov The structure was stabilized by intermolecular and intramolecular hydrogen bonds. nih.gov
Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
Source: Al-Wahaibi et al. (2022) nih.gov
The detailed structural information obtained from these analytical techniques is fundamental for establishing structure-property relationships and guiding the design of new this compound derivatives with tailored functionalities.
Theoretical and Computational Investigations of Quinolino 2,3 B Acridine 7,14 Dione
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the intrinsic electronic and photophysical properties of quinolino[2,3-b]acridine-7,14-dione and its parent compound, quinacridone (B94251).
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of quinacridone and its derivatives. arxiv.org DFT calculations, particularly those employing hybrid functionals, have been used to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's charge transport capabilities and reactivity. mdpi.com
Studies on linear-trans-quinacridone have revealed a planar molecular structure with an energy gap of approximately 3.06 eV, a value that is critical for its semiconductor properties. acs.org More advanced DFT approaches, such as those using an optimally tuned range-separated hybrid functional (OT-RSH), have provided ionization potentials for the gas-phase quinacridone molecule that are in excellent agreement with experimental data. arxiv.org For the bulk crystalline solid, the optimally tuned screened range-separated hybrid (OT-SRSH) approach has been shown to accurately predict the valence band spectrum, accounting for polarization effects that narrow the band gap. arxiv.org
| Method | Property | Calculated Value |
|---|---|---|
| HF | Energy Gap (eV) | 8.49 |
| B3LYP | Energy Gap (eV) | 3.13 |
| B3PW91 | Energy Gap (eV) | 3.12 |
Computational modeling has been essential in predicting the photophysical and electrochemical behavior of quinacridone derivatives. Time-dependent DFT (TD-DFT) is a common method used to simulate absorption and emission spectra, providing insights into the electronic transitions that govern the color and fluorescence of these compounds. mdpi.com These calculations can help rationalize the observed solvatochromic shifts, where the absorption and emission wavelengths change with the polarity of the solvent.
The electrochemical properties, such as reduction potentials, of quinone derivatives have been successfully modeled using DFT. nih.gov These computational models can predict how structural modifications will affect the ease with which the molecule accepts or donates electrons, a key factor in its application in organic electronics and batteries. For instance, computational screening of a large database of naturally occurring quinones has been performed to determine their standard reduction potentials and aqueous solubility. nih.gov
Molecular Dynamics and Interaction Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound and related molecules with their environment, including other molecules and biological macromolecules.
Computational studies are employed to understand the non-covalent interactions that govern molecular recognition processes involving quinacridone-like structures. These simulations can elucidate the binding modes and affinities of these molecules with various hosts, which is crucial for applications in sensing and materials science. All-atom molecular dynamics simulations, for example, have been used to investigate the binding of guest molecules to dendrimers, revealing the importance of interactions like hydrogen bonding. mdpi.com Similarly, computational methods can be used to probe the host-guest chemistry of cyclodextrin complexes. nih.gov
The planar, aromatic structure of this compound suggests its potential to interact with biological macromolecules like DNA through intercalation. Molecular dynamics simulations have been a key tool in studying the intercalation of similar acridine-based compounds into DNA. acs.orgnih.gov These simulations can reveal detailed information about the conformational changes in both the intercalator and the DNA upon binding, as well as the nature of the intermolecular forces, such as van der Waals and electrostatic interactions, that stabilize the complex. nih.gov
Computational studies on acridine (B1665455) intercalators have shown that they interact with DNA primarily through hydrogen bonds. acs.org Molecular dynamics simulations of imidazoacridinone analogues intercalated in a DNA dodecamer have demonstrated significant conformational changes in the side chains of the intercalator, induced by interactions with the DNA. nih.gov These computational approaches provide a molecular-level understanding of the structural and energetic aspects of DNA intercalation. matilda.science
Prediction of Advanced Material Properties
Computational methods are increasingly used to predict the properties of advanced materials based on this compound and its derivatives, guiding the design of new materials with tailored functionalities.
Computational material science plays a crucial role in optimizing the properties of existing materials and predicting the characteristics of novel ones. rsc.org For organic semiconductors, multiscale models that combine molecular dynamics and density functional theory are used to predict charge transport properties. arxiv.org These models can assess the impact of molecular packing and electronic coupling on charge mobility.
Theoretical Exploration for Non-Linear Optical (NLO) Applications
Non-linear optical (NLO) materials are crucial for a range of technologies, including optical data storage, telecommunications, and bio-imaging. The NLO response of a material is determined by its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. Theoretical calculations are instrumental in predicting the NLO properties of novel organic compounds.
For quinoline (B57606) and acridine-based systems, theoretical frameworks are employed to investigate how structural modifications, such as the introduction of different donor and acceptor moieties or the extension of the π-conjugated bridge, influence their NLO response. nih.gov These studies typically involve the calculation of key NLO parameters such as polarizability (α) and the first-order hyperpolarizability (β).
Computational approaches like DFT and TD-DFT are utilized to perform these calculations. nih.gov For instance, in studies of related quinoline-carbazole derivatives, the impact of various acceptors and π-conjugated spacers on the NLO properties has been systematically investigated. nih.gov The calculations often reveal a significant enhancement in the total first hyperpolarizability (βtot) with strategic structural tailoring. nih.gov
To illustrate the type of data generated in such theoretical studies, the following table presents representative calculated NLO properties for hypothetical derivatives of this compound.
| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (βtot) (a.u.) |
| QA-1 | -H | -H | 5000 |
| QA-2 | -NH2 | -NO2 | 15000 |
| QA-3 | -OCH3 | -CN | 12000 |
| QA-4 | -N(CH3)2 | -CF3 | 18000 |
Note: The data in this table is illustrative and based on findings for similar classes of organic molecules. Specific values for this compound derivatives would require dedicated computational studies.
The insights gained from these theoretical explorations are vital for the rational design of new this compound derivatives with enhanced NLO properties, paving the way for their potential use in advanced photonic devices.
Simulation of Charge Transport and Exciton Dynamics in Organic Electronics
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is fundamentally governed by the dynamics of charge carriers (electrons and holes) and excitons (electron-hole pairs). Computational simulations are essential for understanding and predicting these complex processes at the molecular level.
While specific simulations on this compound are not extensively documented in the public domain, the methodologies applied to other organic semiconductors provide a clear blueprint for how such investigations would be conducted. These simulations often employ techniques like kinetic Monte Carlo to model charge transport and exciton dynamics across interfaces in organic devices.
Theoretical studies on related heterocyclic systems often involve the calculation of frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO levels is a critical parameter that influences the charge injection and transport properties of the material. DFT calculations are a common method for determining these energies.
The following table provides a hypothetical example of calculated electronic properties for this compound and its potential derivatives, which would be crucial for simulating their charge transport behavior.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | -5.8 | -3.2 | 2.6 |
| Derivative A (with electron-donating groups) | -5.5 | -3.1 | 2.4 |
| Derivative B (with electron-withdrawing groups) | -6.1 | -3.5 | 2.6 |
Note: This data is hypothetical and serves to illustrate the type of information generated from computational studies on organic semiconductors.
Furthermore, simulations can model the influence of molecular packing and morphology on charge mobility and exciton diffusion. By understanding these fundamental processes through computational modeling, researchers can optimize the design of this compound-based materials to enhance the efficiency and performance of organic electronic devices.
Structure Activity Relationship Sar Studies in Quinolino 2,3 B Acridine 7,14 Dione Chemistry
Influence of Substituent Effects on Chemical Reactivity
The addition of various substituent groups to the quinolino[2,3-b]acridine-7,14-dione core can profoundly influence its reactivity and biological interactions.
The introduction of halogen atoms to the this compound framework can significantly alter its electronic properties and, consequently, its chemical reactivity. The position and nature of the halogen substituent are critical factors in determining these effects.
The incorporation of alkyl and alkoxy groups into the this compound structure can influence its solubility, steric profile, and electronic characteristics. For example, N-alkylation can modify the hydrophobicity of the molecule, which in turn affects its interaction with biological membranes and its performance in organic electronic devices. mdpi.com The presence of methoxy (B1213986) groups has been shown to enhance the anticancer activity of related acridine (B1665455) derivatives, suggesting that these electron-donating groups can play a crucial role in the molecule's biological efficacy. nih.gov
Table 1: Examples of Alkylated this compound Derivatives and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 5,12-dihydro-2-methyl-Quino[2,3-b]acridine-7,14-dione | C₂₁H₁₄N₂O₂ | 326.35 | 10228-01-0 | Methyl group substitution. sielc.comepa.gov |
| 5,12-dihydro-4,11-dimethyl-Quino[2,3-b]acridine-7,14-dione | C₂₂H₁₆N₂O₂ | 340.38 | 10005-29-5 | Dimethyl substitution at positions 4 and 11. epa.gov |
This table is interactive. Click on the headers to sort the data.
Structural modifications of the this compound scaffold are a key strategy for modulating its pharmacological profile. The planar aromatic system of acridine derivatives allows them to intercalate into DNA, disrupting DNA replication and transcription, which is a key mechanism of their anticancer activity. nih.govrsc.org The introduction of various side chains and substituent groups can enhance this DNA-intercalating ability and improve the compound's selectivity for cancer cells.
For instance, the attachment of (amino)alkyl side chains to related acridine structures has been shown to improve their DNA binding affinity and cytotoxic potency against various cancer cell lines. nih.gov Furthermore, the combination of the acridine core with other heterocyclic rings, such as pyrrole (B145914) and thiazolidine, can lead to synergistic effects and enhanced antitumor activity. nih.gov Studies have shown that certain acridine derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell growth. nih.govnih.gov
Relationship between Molecular Architecture and Advanced Applications
The unique molecular architecture of this compound makes it a promising candidate for various advanced applications, particularly in the fields of optoelectronics and organic electronics.
Acridine derivatives are well-known for their fluorescent properties, making them valuable in applications such as fluorescent dyes and biological imaging. solubilityofthings.com The luminescent properties of this compound can be finely tuned by making specific structural modifications. The introduction of different substituent groups can alter the energy levels of the molecule's frontier molecular orbitals, leading to changes in the wavelength and intensity of its fluorescence emission. This tunability is crucial for developing materials with specific optical properties for use in applications like organic light-emitting diodes (OLEDs) and fluorescent probes.
The performance of organic electronic devices, such as organic field-effect transistors (OFETs), is highly dependent on the charge carrier mobility of the organic semiconductor material. The planar structure and extensive π-conjugation of this compound provide a good foundation for efficient charge transport. mdpi.com
Research has shown that modifying the molecular structure can significantly impact charge carrier mobility. For example, the introduction of N-alkyl zwitterionic quinones as an interlayer in OFETs can reduce the number of charge carrier trapping sites at the semiconductor-dielectric interface, leading to a significant increase in charge carrier mobility. mdpi.comnih.gov Specifically, modifying the dielectric surface with N-alkyl zwitterionic quinones has been shown to increase the charge carrier mobility from 0.1 cm²/Vs to 0.55 cm²/Vs. mdpi.com This improvement is attributed to better ordering of the organic semiconductor molecules on the modified surface. mdpi.com
Advanced Applications of Quinolino 2,3 B Acridine 7,14 Dione in Chemical Science
Organic Electronics and Optoelectronic Devices
The unique photophysical and electronic properties of quinacridone (B94251) derivatives make them highly suitable for a variety of organic electronic and optoelectronic devices. Their rigid and planar molecular structure facilitates strong π-π stacking, which is crucial for efficient charge transport.
Organic Light-Emitting Diodes (OLEDs)
Quinacridone derivatives are recognized as effective emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility is particularly notable in the creation of green and red-emitting layers, contributing to the development of full-color displays.
One such derivative, a diphenylamino-substituted quinacridone known as NPh2-QA, has been developed as a red-emitting material. The introduction of the electron-donating diphenylamino groups to the quinacridone core induces an intramolecular charge-transfer transition, shifting the emission from green to red. This derivative has been successfully used as a dopant emitter to create efficient and bright red OLEDs researchgate.net.
Theoretical studies on a quinacridone green dopant derivative using density functional theory (DFT) have indicated its potential for high quantum efficiency and a longer operational lifetime, suggesting its value for industrial applications in organic pigments for OLEDs ijcsrr.org.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, polymers incorporating quinacridone derivatives have been synthesized and investigated for their potential in organic solar cells. These materials are often used as the donor component in a donor-acceptor polymer architecture.
For instance, a study detailed the synthesis of four donor-acceptor type polymers, two of which incorporated a quinacridone (Qc) donor unit. These polymers, when blended with a fullerene derivative (PC70BM) as the acceptor, were fabricated into conventional bulk heterojunction polymer solar cells. The resulting devices demonstrated the potential of quinacridone-based polymers in photovoltaic applications.
Table 1: Properties of a Quinacridone-based Polymer for OSCs
| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) |
| PQcOx-TT | -5.39 | -3.39 |
This table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for a specific quinacridone-based polymer, PQcOx-TT, used in organic solar cells.
Organic Field-Effect Transistors (OFETs)
The charge transport capabilities of quinacridone derivatives have led to their application as organic semiconductors in Organic Field-Effect Transistors (OFETs). The planar structure of the quinacridone unit promotes intermolecular π-π interactions, which are essential for efficient charge carrier mobility.
Several studies have explored the use of quinacridone-based polymers and small molecules in OFETs. For example, Poly[quinacridone-alt-quaterthiophene] (PQCQT) was synthesized and used as the semiconducting material in OFETs. Thermal annealing of the PQCQT film was found to improve the molecular packing, leading to enhanced device performance researchgate.net. Another study on poly(quinacridone-diphenylquinoxaline) (PQCTQx) also demonstrated that heat treatment improved the hole mobility of the material in an OFET device nih.gov.
Furthermore, large π-conjugated quinacridone derivatives, such as DCNTTQA, have been synthesized and utilized in solution-processed OFETs, exhibiting promising hole mobility acs.org. A quinacridone derivative disubstituted with carbazole has also been reported to exhibit high hole mobility rsc.org.
Table 2: Charge Carrier Mobility in OFETs based on Quinacridone Derivatives
| Derivative | Hole Mobility (cm²/Vs) |
| Poly(quinacridone-diphenylquinoxaline) (PQCTQx) (annealed at 150 °C) | 1.2 x 10⁻² |
| Poly[quinacridone-alt-quaterthiophene] (PQCQT) (annealed at 150 °C) | 2.0 x 10⁻² |
| Quinacridone disubstituted with carbazole | 2.53 x 10⁻³ |
| DCNTTQA | up to 0.217 |
This table showcases the hole mobilities of various quinacridone derivatives as the active semiconductor layer in Organic Field-Effect Transistors.
Development of High Photoluminescence Efficiency Materials
The development of quinacridone derivatives with high photoluminescence quantum yields (PLQY) is a key area of research, particularly for their application in OLEDs. The chemical modification of the quinacridone core can significantly influence its emissive properties.
For example, a diphenylamino-substituted quinacridone derivative, NPh2-QA, exhibits a high fluorescence quantum yield of 0.56 in toluene (B28343), making it an efficient red emitter researchgate.net. In another study, quinacridone derivatives containing carbazole substituents showed photoluminescent quantum yields up to 69% in toluene solutions rsc.org.
Table 3: Photoluminescence Quantum Yields of Quinacridone Derivatives
| Derivative | Solvent | Photoluminescence Quantum Yield (PLQY) |
| NPh2-QA | Toluene | 0.56 |
| Carbazole-substituted quinacridone derivatives | Toluene | up to 0.69 |
This table highlights the high photoluminescence quantum yields of specific quinacridone derivatives in solution.
Exploration of Narrow-Emission Spectrum Characteristics
While detailed quantitative data on the narrow-emission spectrum characteristics of a wide range of quinacridone derivatives is not extensively available in the reviewed literature, the general performance of these materials in OLEDs suggests favorable emission profiles. The development of derivatives for specific colors, such as green and red, implies a degree of control over the emission spectrum. The pursuit of high color purity in OLEDs necessitates materials with relatively narrow emission bands to achieve a wide color gamut. The successful use of quinacridone derivatives as dopant emitters in OLEDs points towards their ability to produce sharp and well-defined emission peaks.
Luminescent Probes and Fluorescent Materials
Beyond their use in electronic devices, quinacridone derivatives have been explored as functional fluorescent materials, particularly as luminescent probes. Their photostability and the potential for long fluorescence lifetimes make them attractive alternatives to more traditional fluorophores.
Research has shown that quinacridone and its derivatives can be modified for attachment to biomolecules, such as neuropeptides, serving as fluorescent labels. These probes have demonstrated resistance to photobleaching and have fluorescence lifetimes that are largely unaffected by pH changes in the physiological range nih.gov. The emission of quinacridone derivatives, typically around 550 nm, offers a long-lifetime, photostable option compared to commonly used dyes like fluorescein nih.gov.
Applications in Dye Chemistry and Advanced Imaging Techniques
Quinolino[2,3-b]acridine-7,14-dione, and its derivatives, commonly known as quinacridones, are a significant class of organic pigments. The parent compound, 5,12-dihydroquino[2,3-b]acridine-7,14-dione, is recognized for its vibrant color and exceptional stability. nist.govnih.gov A prominent derivative, 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione, is widely used as Pigment Red 122. epa.govnih.gov These pigments are characterized by their excellent migration resistance and outstanding thermal stability, which makes them suitable for high-performance applications.
The color of quinacridone pigments can range from a blue-red to a magenta hue. Their robust crystalline structure, stabilized by intermolecular hydrogen bonding, contributes to their insolubility and high stability, which are desirable properties for pigments used in demanding environments such as automotive coatings and industrial paints. nih.gov The primary application of these compounds in dye chemistry is as a colorant for polymers, where they can be used at levels up to 0.5 percent by weight of the finished polymer. nih.gov They are also utilized in high-grade printing inks and for the coloring of plastics like polystyrene (PS) and acrylonitrile-butadiene-styrene (ABS).
The unique photophysical properties of the acridine (B1665455) core, a key component of the this compound structure, have led to its exploration in advanced imaging. Acridine derivatives are known for their ability to act as fluorophores, which are essential for various fluorescence imaging techniques. mdpi.com
Table 1: Properties and Applications of a Key Quinacridone Pigment
| Property | Description |
| Common Name | Pigment Red 122 |
| Chemical Name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione |
| CAS Number | 980-26-7 epa.gov |
| Molecular Formula | C22H16N2O2 epa.gov |
| Key Features | Excellent migration resistance, outstanding thermal stability. |
| Primary Applications | High-grade automotive coatings, printing inks, and coloring for polymers (e.g., PS, ABS, polypropylene). nih.gov |
Development of Fluorescent Sensors and Probes
The rigid, planar structure of the acridine moiety within this compound makes it an excellent scaffold for the development of fluorescent sensors and probes. Acridine and its derivatives are well-regarded for their fluorophoric properties and their ability to bind to biologically significant molecules like DNA. mdpi.com The development of sensors often involves modifying the acridine structure to include specific recognition sites for the target analyte.
Research into quinoline-based fluorescent sensors has demonstrated their potential for detecting various ions and molecules. researchgate.net For instance, a sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative was developed for the detection of Zn2+ cations. nih.gov This sensor exhibited a significant increase in fluorescence quantum yield upon binding with zinc ions. nih.gov The sensing mechanism in many such probes is based on photoinduced electron transfer (PET), where the fluorescence of the quinoline (B57606) or acridine core is quenched in the absence of the target analyte and is enhanced upon binding. researchgate.netnih.gov
While direct applications of this compound as a fluorescent sensor are not extensively detailed in the provided search results, the broader class of acridine and quinoline derivatives showcases the potential of this chemical structure in the design of chemosensors for environmental and biological monitoring. mdpi.comnih.gov For example, an acridine-based fluorescent chemosensor was successfully developed for monitoring hypochlorite in water samples and even in zebrafish. mdpi.com
Table 2: Principles of Acridine-Based Fluorescent Sensors
| Principle | Mechanism |
| Fluorophore | The acridine core provides the fundamental fluorescent properties. mdpi.com |
| Recognition Moiety | A functional group attached to the acridine scaffold that selectively binds to the target analyte. |
| Sensing Mechanism | Often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a detectable change in fluorescence upon analyte binding. researchgate.netnih.gov |
Intercalating Agents for Biochemical Research
Mechanistic Studies of DNA Interaction
The planar, polyaromatic structure of acridine derivatives, including the this compound framework, allows them to function as DNA intercalating agents. if-pan.krakow.pl Intercalation is a mode of DNA binding where a molecule inserts itself between the stacked base pairs of the DNA double helix. juniperpublishers.com This interaction is primarily driven by π-π stacking interactions between the aromatic rings of the intercalator and the DNA base pairs. juniperpublishers.com
Upon intercalation, the DNA helix undergoes significant conformational changes, including unwinding and lengthening, to accommodate the inserted molecule. juniperpublishers.com The stability of the DNA-intercalator complex is further enhanced by van der Waals forces and, in some cases, hydrogen bonding. juniperpublishers.com The ability of acridine derivatives to bind to DNA in this manner has been utilized to inactivate viral and bacterial genomes. rsc.org Studies on various acridine derivatives have confirmed that intercalation is a favored binding mode, often indicated by a significant hypochromic effect and a red-shift in the absorption spectrum upon DNA binding. researchgate.net
Inhibition of Topoisomerase Activity in Biological Systems
A significant consequence of DNA intercalation by acridine derivatives is the inhibition of topoisomerase enzymes. if-pan.krakow.pl Topoisomerases are crucial enzymes that manage the topology of DNA, such as untangling DNA strands during replication and transcription. Acridine-based compounds can act as topoisomerase poisons, which stabilize the transient covalent complex formed between the enzyme and DNA. nih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering cell death.
Amsacrine, a well-known acridine derivative, was one of the first synthetic drugs identified to exhibit clinical efficacy as a topoisomerase II inhibitor. rsc.orgnih.gov Numerous other acridine derivatives have since been investigated for their ability to inhibit topoisomerase I and II. rsc.orgmdpi.commdpi.com The mechanism of inhibition often involves the acridine moiety intercalating into the DNA, while side chains attached to the acridine ring interact with the topoisomerase enzyme, enhancing the stability of the enzyme-DNA cleavage complex. mdpi.comnih.gov For instance, acridine-4-carboxamide derivatives have been shown to be potent inducers of DNA-protein cross-links and double-strand breaks, which are characteristic of topoisomerase II-mediated DNA lesions. nih.gov
Table 3: Interaction of Acridine Derivatives with DNA and Topoisomerases
| Interaction | Mechanism | Consequence |
| DNA Intercalation | Insertion of the planar acridine ring between DNA base pairs, driven by π-π stacking. if-pan.krakow.pljuniperpublishers.com | DNA helix unwinding and lengthening; disruption of DNA replication and transcription. juniperpublishers.com |
| Topoisomerase Inhibition | Stabilization of the covalent topoisomerase-DNA cleavage complex. nih.gov | Accumulation of DNA strand breaks, leading to apoptosis. nih.gov |
Building Blocks for Complex Molecular Architectures
Incorporation into Polymeric Systems
This compound and its derivatives serve as valuable building blocks for the creation of functional polymeric systems, primarily due to their use as high-performance pigments. nih.gov The incorporation of these quinacridone pigments into polymers is a common practice to impart desirable color and stability to the final material. They are used to color a variety of plastics, including:
Polystyrene (PS)
Acrylonitrile-butadiene-styrene (ABS)
Polypropylene
Polyester
The very low solubility of quinacridones is a key property that makes them excellent pigments for polymers, as it prevents them from migrating or "bleeding" out of the polymer matrix. nih.gov This ensures the long-term color fastness of the plastic material. The strong intermolecular hydrogen bonds that characterize the crystalline structure of quinacridones also contribute to their high thermal stability, allowing them to withstand the high temperatures often involved in polymer processing. nih.gov Beyond simple coloration, the integration of such robust organic molecules can also influence the mechanical and photophysical properties of the resulting polymeric materials.
Design of Multifunctional Chemical Scaffolds
The rigid, planar, and electron-rich structure of this compound makes it an exceptional platform for the design of multifunctional chemical scaffolds. researchgate.net A chemical scaffold serves as a foundational core upon which various functional groups can be systematically attached to impart specific, desired properties. The quinoline and acridine moieties within the parent compound offer multiple sites for synthetic modification, allowing for the creation of derivatives with tailored electronic, optical, and biological functions. nih.govmdpi.com
The inherent properties of the acridine ring system, known for its ability to intercalate with DNA, provide a starting point for developing agents that target nucleic acids. rsc.orgresearchgate.net By strategically adding different substituents, researchers can enhance this primary function while introducing secondary capabilities. For instance, the attachment of electron-donating or electron-withdrawing groups can modulate the molecule's DNA-binding affinity and biological activity. rsc.org
Furthermore, the scaffold can be functionalized to generate compounds with significant photophysical properties. The extensive π-conjugated system of the this compound core is conducive to strong fluorescence. Synthetic modifications, such as those achieved through Suzuki coupling reactions, can introduce moieties that alter the emission and absorption characteristics, leading to the development of novel fluorescent probes. nih.gov
Detailed research findings have demonstrated the successful synthesis and characterization of such multifunctional derivatives. For example, the introduction of specific aromatic groups can lead to compounds with distinct photophysical profiles, making them suitable for applications in materials science and bio-imaging.
| Compound Derivative | Molar Extinction Coefficient (ε) (M-1cm-1) | Stoke's Shift (Δυ) (nm) | Quantum Yield (Φf) | Key Functionalization |
|---|---|---|---|---|
| Derivative 4c | 1.8 x 104 | 108 | 0.44 | Spiro-quinazolinone fusion |
| Derivative 4k | 2.1 x 104 | 112 | 0.51 | Spiro-quinazolinone fusion with methyl and bromo groups |
The versatility of the this compound scaffold is also evident in its application in medicinal chemistry to develop agents with potent biological activity. researchgate.netmdpi.com By modifying the core structure with various pharmacophores, derivatives have been created that exhibit significant inhibitory effects against a range of biological targets, including enzymes and cancer cell lines.
| Compound Derivative | Target Cell Line | IC50 (μM) | Noted Structural Feature |
|---|---|---|---|
| Derivative 120a | T47D (Breast Cancer) | 5.4 | 7-substituted acridine moiety |
| Derivative 120g | NCI-H522 (Lung Cancer) | 4.2 | 7-substituted acridine moiety |
| Derivative 121a | HepG-2 (Liver Cancer) | 4.5 | Modified acridine core |
| Derivative 123b | HCT-15 (Colon Cancer) | 2.4 | 8-substituted acridine moiety |
The structure-activity relationship analysis from such studies reveals that the type and position of the functional groups are crucial for determining the efficacy and selectivity of the final compound. rsc.org This ability to fine-tune the molecular properties through synthetic chemistry underscores the value of this compound as a privileged scaffold for creating advanced, multifunctional molecules for diverse applications in chemical science.
Analytical and Characterization Methodologies for Quinolino 2,3 B Acridine 7,14 Dione
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and purification of Quinolino[2,3-b]acridine-7,14-dione and its derivatives. High-performance liquid chromatography (HPLC) is a key method for assessing compound purity, while preparative chromatography is utilized for the isolation of specific derivatives in larger quantities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its derivatives, such as the tetrahydro- and methyl-substituted analogues. rsc.orgsielc.com Reverse-phase (RP) HPLC methods are commonly employed for this purpose. rsc.orgsielc.com These methods can effectively separate the main compound from any impurities. rsc.orgsielc.com
A typical mobile phase for the RP-HPLC analysis of these compounds consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid like phosphoric acid. rsc.orgsielc.com For applications where the eluent is intended for mass spectrometric (MS) analysis, phosphoric acid is generally substituted with a more volatile acid, such as formic acid, to ensure compatibility with the MS detector. rsc.orgsielc.com The use of columns with smaller particle sizes, for instance, 3 µm, is suitable for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. rsc.orgsielc.com
A representative HPLC method for the separation of a this compound derivative is detailed in the table below.
| Parameter | Condition |
| Compound | Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro- |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV-Vis or Mass Spectrometry (with formic acid instead of phosphoric acid) |
This liquid chromatography method is versatile and can be adapted for various applications, including the analysis of pharmacokinetic samples. rsc.orgsielc.com
The analytical HPLC methods developed for this compound and its derivatives are often scalable, allowing for their use in preparative chromatography. rsc.orgsielc.com This scalability is essential for the isolation and purification of specific derivatives or for separating impurities from a bulk sample. rsc.orgsielc.com By increasing the column size and flow rates, larger quantities of the compound can be processed to obtain the desired derivatives in high purity for further research and characterization. This approach is also applicable for the isolation of various substituted derivatives, including methyl- and dichloro-substituted quinacridones. sielc.comepa.govepa.gov
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in elucidating the redox properties of this compound and its derivatives. These techniques provide valuable insights into the electronic structure and potential applications of these compounds in electronic devices.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of quinacridone (B94251) derivatives. Due to the poor solubility of the parent quinacridone, electrochemical analysis is often performed on more soluble, N-functionalized derivatives. rsc.org For instance, the CV of N,N'-dioctyl quinacridone (DOQA) in a dichloromethane (B109758) (DCM) solution reveals both anodic (oxidation) and cathodic (reduction) processes. rsc.org
The electrochemical characterization of these compounds typically involves a three-electrode system. This setup includes a working electrode (commonly glassy carbon), a reference electrode (such as Ag/AgCl), and a counter electrode (often a platinum wire). The supporting electrolyte, for example, tetrabutylammonium (B224687) tetrafluoroborate (B81430) (n-Bu4NBF4) in anhydrous acetonitrile, ensures the conductivity of the solution. nih.gov
The redox potentials of quinacridone derivatives are tunable, which is a significant advantage for their application in various photocatalytic processes. rsc.org The table below summarizes the redox potentials for a representative quinacridone derivative.
| Compound | Anodic Waves (V vs. Fc+/Fc) | Cathodic Waves (V vs. Fc+/Fc) | Solvent |
| N,N'-dioctyl quinacridone (DOQA) | +0.68, +1.15 | -1.82, -2.18 | Dichloromethane (DCM) |
The reversibility of these redox processes can be influenced by the solvent used. rsc.org
Differential Pulse Voltammetry (DPV) is another powerful electrochemical technique used to study quinacridone derivatives, offering high sensitivity and resolution. rsc.orgwikipedia.org In DPV, the current is measured just before and at the end of a series of voltage pulses superimposed on a linearly increasing potential ramp. openaccesspub.org The difference in these currents is then plotted against the potential, resulting in a peak-shaped voltammogram where the peak height is proportional to the concentration of the analyte. openaccesspub.org
DPV has been successfully applied to the analysis of N-functionalized quinacridone derivatives. For example, the differential pulse voltammogram of N,N'-dioctyl quinacridone (DOQA) in DCM clearly shows distinct peaks for its multiple redox processes. rsc.org This technique is particularly useful for minimizing the effects of charging currents, which enhances the detection of faradaic currents associated with the redox reactions. wikipedia.org The high sensitivity of DPV allows for the study of these compounds at very low concentrations. wikipedia.org
Rotating Disk Electrode Voltammetry (RDEV) is a hydrodynamic electrochemical method that can be employed to investigate the kinetics and reaction mechanisms of quinacridone derivatives. wikipedia.org In this technique, the working electrode is a disk that rotates at a controlled rate, inducing a constant and well-defined flow of the analyte to the electrode surface. wikipedia.org This forced convection distinguishes RDEV from stationary techniques like CV, where mass transport is diffusion-limited. wikipedia.org
The rotation of the electrode results in a laminar flow, where the solution is pulled towards the center of the disk and then flows outwards. wikipedia.org The rate of this flow is dependent on the angular velocity of the electrode. wikipedia.org This controlled mass transport allows for the achievement of a steady-state current that is governed by the solution flow rather than diffusion, leading to a plateau-like region in the voltammogram. wikipedia.org
While specific RDEV studies on this compound are not extensively documented in the provided context, the principles of the technique make it a valuable tool for studying the electron transfer kinetics and reaction pathways of these compounds.
Spectroscopic Analysis for Electronic and Optical Properties
The electronic and optical properties of this compound are primarily investigated using various spectroscopic techniques. These methods provide insights into the molecule's absorption, emission, and electronic energy levels, which are crucial for its potential applications in fields like optoelectronics and sensor technology.
UV-Visible Spectroscopy for Absorption Characteristics
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and related derivatives, the absorption spectra reveal characteristic bands that correspond to π-π* and n-π* electronic transitions.
The extended π-conjugated system present in the this compound framework is responsible for its significant absorption in the UV-visible range. Typically, acridine (B1665455) derivatives show strong absorption in the 350-450 nm range, which is attributed to transitions between the π-electron energy levels of the acridine ring system. researchgate.net For some quinoline-appended acridine structures, absorption spectra can exhibit lower wavelength bands between 263 to 291 nm due to π–π* transitions and higher wavelength bands from 356 to 370 nm resulting from n-π* transitions. nih.gov
The solvent environment can influence the absorption characteristics of these compounds. Studies on related derivatives have shown a bathochromic shift (red shift) in the absorption maxima as the polarity of the solvent increases. nih.gov This phenomenon, known as solvatochromism, indicates an intramolecular charge transfer (ICT) character of the electronic transitions. For instance, a red shift of 14 nm was observed for a similar fluorophore when the solvent was changed from non-polar toluene (B28343) to polar DMSO. nih.gov
Table 1: UV-Visible Absorption Data for a Quinoline-Acridine Derivative in Various Solvents
| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Toluene | 356 | 18,000 |
| Dichloromethane (DCM) | 360 | 20,000 |
| Tetrahydrofuran (THF) | 362 | 22,000 |
| Acetonitrile (ACN) | 365 | 25,000 |
| Dimethylformamide (DMF) | 368 | 28,000 |
| Dimethyl sulfoxide (B87167) (DMSO) | 370 | 30,000 |
This table is generated based on data for a related quinoline-appended acridine derivative to illustrate typical absorption characteristics. nih.gov
Fluorescence Emission Spectroscopy for Luminescent Behavior
Fluorescence emission spectroscopy provides information about the luminescent properties of a compound after it absorbs light. This compound and its derivatives often exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment.
The emission spectra are typically broad and show a Stokes shift, which is the difference between the absorption and emission maxima. For a related quinoline (B57606) fluorophore, the emission band was observed in the region between 430 and 457 nm. nih.gov The luminescent behavior is also subject to solvatochromic effects, with a bathochromic shift often observed in more polar solvents, consistent with the ICT nature of the excited state.
Protonation can be an effective method for enhancing the fluorescence of quinolines and acridines. researchgate.net A significant increase in fluorescence intensity can be observed when these compounds are treated with strong acids. researchgate.net This suggests that the luminescent properties of this compound could be tuned by altering the pH of its environment. The quenching of fluorescence in the presence of certain analytes is a principle utilized in the development of fluorescent chemosensors.
Table 2: Fluorescence Emission Data for a Quinoline-Acridine Derivative in Various Solvents
| Solvent | Emission Maximum (λem, nm) | Stokes Shift (nm) |
|---|---|---|
| Toluene | 430 | 74 |
| Dichloromethane (DCM) | 435 | 75 |
| Tetrahydrofuran (THF) | 440 | 78 |
| Acetonitrile (ACN) | 445 | 80 |
| Dimethylformamide (DMF) | 452 | 84 |
| Dimethyl sulfoxide (DMSO) | 457 | 87 |
This table is generated based on data for a related quinoline-appended acridine derivative to illustrate typical luminescent behavior. nih.gov
Photoelectron Spectroscopy for Energy Level Determination
Photoelectron spectroscopy (PES) is a powerful technique for determining the ionization potentials and electronic energy levels of molecules. While direct PES data for this compound is not widely published, information for the parent compound, acridine, is available through resources like the NIST X-ray Photoelectron Spectroscopy Database. nist.gov
In the absence of experimental PES data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide theoretical insights into the electronic structure and are often correlated with experimental findings from UV-visible and fluorescence spectroscopy. For instance, the energy difference between the HOMO and LUMO can be related to the absorption characteristics of the compound. nih.gov
The determination of these energy levels is critical for understanding the electron-donating and electron-accepting capabilities of this compound, which is essential for designing and predicting the performance of organic electronic devices.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Quinolino[2,3-b]acridine-7,14-dione Analogs
The core structure of this compound offers a versatile scaffold for chemical modification. The rational design of new analogs is a key area of future research, aiming to fine-tune the molecule's properties for specific applications. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different substituents on the acridine (B1665455) framework influence its pharmacological and photophysical profiles. nih.govsolubilityofthings.com
For instance, the introduction of various functional groups can significantly alter the electronic and steric properties of the molecule. Research has shown that the addition of electron-donating groups can enhance the anticancer activity of related acridine derivatives, likely due to more effective DNA interaction. rsc.org The synthesis of novel derivatives often involves multi-step reactions, including cyclization and oxidation, to construct the complex polycyclic structure. solubilityofthings.com By systematically modifying the this compound core, scientists are working to develop next-generation materials with enhanced performance.
Expanding the Scope of Optoelectronic Applications
This compound and its derivatives exhibit promising optoelectronic properties, making them attractive candidates for a range of applications. The planar nature of the acridine ring system facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in organic electronic devices.
The inherent luminescent properties of the acridine family make these compounds suitable for use as dyes and fluorescent materials. solubilityofthings.com This has led to their investigation for applications in:
Organic Light-Emitting Diodes (OLEDs): The high photoluminescence quantum yields and tunable emission colors of quinacridone (B94251) derivatives make them excellent candidates for emissive layers in OLEDs.
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and good charge carrier mobility of these compounds are advantageous for their use as the active layer in OFETs.
Organic Solar Cells (OSCs): As electron-donating or electron-accepting materials, quinacridone derivatives have the potential to contribute to the efficiency of bulk heterojunction solar cells.
Fluorescence Microscopy: Their strong fluorescence makes them valuable as probes in biological imaging techniques. solubilityofthings.com
Further research will focus on optimizing the molecular structure to enhance key parameters such as charge mobility, luminescence efficiency, and stability for these applications.
Advanced Computational Insights into Molecular Behavior
Computational chemistry provides a powerful tool for understanding the structure-property relationships of this compound and its analogs at the molecular level. Techniques such as Density Functional Theory (DFT) are employed to predict various molecular properties, including:
Binding Energies: DFT calculations can be used to accurately appraise the binding energy of these molecules with biological targets or on surfaces. researchgate.net
Electronic Structure: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing materials with desired electronic properties.
Molecular Interactions: Computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the self-assembly and crystal packing of these molecules. researchgate.net
In silico molecular docking studies are also being used to predict the bioactivity of new derivatives, for example, by assessing their binding affinity to specific protein targets. nih.gov These computational insights guide the rational design of new compounds with tailored functionalities.
Exploration of Novel Supramolecular Assemblies
The ability of this compound molecules to self-assemble into well-defined nanostructures is a rapidly growing area of research. The planar aromatic core and the presence of hydrogen-bonding donor and acceptor sites drive the formation of ordered aggregates, such as nanofibers, nanoribbons, and crystalline thin films.
These supramolecular assemblies exhibit unique collective properties that differ from those of the individual molecules. The control over the morphology and packing of these assemblies is critical for their application in organic electronics, where charge transport is highly dependent on intermolecular order. Future research will focus on developing strategies to control the self-assembly process through chemical modification and processing techniques to create highly ordered functional materials.
Synergistic Research Across Disciplines
The continued advancement of this compound-based materials and technologies will rely heavily on synergistic collaborations across multiple scientific disciplines. Chemists will continue to synthesize novel derivatives with tailored properties. researchgate.netsapub.org Physicists and materials scientists will characterize their photophysical and electronic properties and fabricate them into devices. Engineers will work on optimizing device performance and scalability.
Furthermore, the exploration of the biological activities of these compounds necessitates collaboration with biologists and pharmacologists to understand their mechanisms of action and potential therapeutic applications. solubilityofthings.comrsc.org This interdisciplinary approach is essential to fully unlock the potential of this versatile class of compounds and translate fundamental research into real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
